2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Catalog No.
S792857
CAS No.
502-70-5
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-hep...

CAS Number

502-70-5

Product Name

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3

InChI Key

YHCIKUXPWFLCFN-UHFFFAOYSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Synonyms

(8,8'-Diapocarotene-8,8'-dial; Crocetin dialdehyde

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Chemistry and Structure:

,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, also known as crocetindial, is a naturally occurring carotenoid with the chemical formula C₂₀H₂₄O₂. Its structure consists of a 20-carbon chain with alternating single and double bonds (conjugated system), and four methyl groups attached at specific positions (2, 6, 11, and 15). The presence of the conjugated system allows crocetindial to absorb light in the visible region, giving it its characteristic yellow color.

Biological Activity and Potential Applications:

Crocetindial exhibits various biological activities with potential applications in scientific research:

  • Antioxidant properties: Studies suggest that crocetindial possesses significant antioxidant activity, which can help scavenge free radicals and protect cells from oxidative damage. This property is being explored in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer [].
  • Anti-inflammatory effects: Research indicates that crocetindial may have anti-inflammatory properties. Studies have shown its ability to suppress the production of inflammatory mediators in immune cells, suggesting potential benefits in inflammatory conditions like arthritis and inflammatory bowel disease [].
  • Anticancer properties: In vitro studies have demonstrated that crocetindial can induce cell death in cancer cells and inhibit their proliferation. Further research is needed to explore its potential as an anticancer agent [].

Research Applications:

Due to its potential biological activities, crocetindial is being investigated in various scientific research areas:

  • Cancer research: Studies are exploring the potential of crocetindial as a chemotherapeutic agent, either alone or in combination with other therapies.
  • Neurodegenerative disease research: Research is investigating the potential neuroprotective effects of crocetindial in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Inflammation research: Studies are examining the anti-inflammatory properties of crocetindial and its potential therapeutic applications in inflammatory diseases.

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, also known as crocetindial, is a dialdehyde compound with the chemical formula C20H24O2. It is found naturally in some marine organisms like sea squirts []. Crocetindial is a precursor to various carotenoids, which are pigments essential for photosynthesis in plants and play a role in human health [].


Molecular Structure Analysis

The key feature of crocetindial's structure is its long chain of alternating single and double bonds (heptaenedial) with four methyl groups attached at positions 2, 6, 11, and 15. The presence of these alternating single and double bonds creates a conjugated system, allowing for delocalization of electrons and influencing various chemical properties []. The specific configuration of the double bonds is all-E (E stands for entgegen, meaning opposite), indicating a trans configuration for all the double bonds [].


Chemical Reactions Analysis

Crocetindial is a valuable intermediate in the synthesis of various carotenoids. A study by Fontán et al. (2013) describes its use in the synthesis of C2-symmetric carotenoids like β-carotene and lycopene through palladium-catalyzed Suzuki and Stille cross-coupling reactions []. The balanced chemical equations for these reactions would depend on the specific starting materials and desired product but would involve the formation of carbon-carbon bonds between crocetindial and other carotenoid precursors.


Physical And Chemical Properties Analysis

BenchChem provides a predicted density of 0.8 g/cm³, a boiling point of 366.5 °C, and a flash point of 168.6 °C [].

The mechanism of action of crocetindial is not directly applicable as it's an intermediate compound. However, its role in carotenoid synthesis is significant. Carotenoids play various roles in biological systems, including light harvesting in photosynthesis, acting as antioxidants, and signaling molecules [].

XLogP3

5.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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